

# A Technical Guide to the Spectroscopic Analysis of Ethyl 2-(2-cyanophenyl)acetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 2-(2-cyanophenyl)acetate*

Cat. No.: *B183921*

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## Introduction

**Ethyl 2-(2-cyanophenyl)acetate** is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring an ethyl ester, a methylene bridge, and a cyanophenyl group, offers multiple avenues for chemical modification, making it a key building block in organic synthesis. Accurate characterization of this compound is paramount for quality control and reaction monitoring. This guide provides a summary of the expected spectroscopic data for **Ethyl 2-(2-cyanophenyl)acetate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

**Note on Data:** Extensive searches for experimentally-derived spectroscopic data for **Ethyl 2-(2-cyanophenyl)acetate** (CAS No. 67237-76-7) did not yield a complete, publicly available dataset. The data presented in the following tables are therefore predicted values based on the analysis of structurally similar compounds, including its isomers (ethyl 2-(3-cyanophenyl)acetate and ethyl 2-(4-cyanophenyl)acetate), and general principles of spectroscopy.

## Data Presentation

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data for Ethyl 2-(2-cyanophenyl)acetate

- Solvent:  $\text{CDCl}_3$

- Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.70	d	1H	Ar-H
~7.60	t	1H	Ar-H
~7.45	d	1H	Ar-H
~7.35	t	1H	Ar-H
~4.20	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.90	s	2H	Ar-CH <sub>2</sub> -CO-
~1.25	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for Ethyl 2-(2-cyanophenyl)acetate**

- Solvent: CDCl<sub>3</sub>
- Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	C=O
~138	Ar-C
~133	Ar-CH
~132	Ar-CH
~128	Ar-CH
~127	Ar-CH
~118	-C≡N
~112	Ar-C-CN
~62	-O-CH <sub>2</sub> -CH <sub>3</sub>
~40	Ar-CH <sub>2</sub> -CO-
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

**Table 3: Predicted IR Spectroscopic Data for Ethyl 2-(2-cyanophenyl)acetate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2225	Strong	C≡N stretch
~1735	Strong	C=O (ester) stretch
~3050	Medium	Aromatic C-H stretch
~2980	Medium	Aliphatic C-H stretch
~1600, ~1480	Medium-Weak	Aromatic C=C stretch
~1200	Strong	C-O (ester) stretch

**Table 4: Predicted Mass Spectrometry Data for Ethyl 2-(2-cyanophenyl)acetate**

- Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
189	Moderate	[M] <sup>+</sup> (Molecular Ion)
144	High	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
116	High	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
89	Moderate	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 2-(2-cyanophenyl)acetate** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  - Reference the spectrum to the residual solvent peak of CDCl<sub>3</sub> at 7.26 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using proton decoupling.
  - A higher number of scans will be necessary due to the low natural abundance of <sup>13</sup>C (e.g., 1024 or more).

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Reference the spectrum to the solvent peak of  $\text{CDCl}_3$  at 77.16 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
  - The final spectrum is presented in terms of transmittance or absorbance.

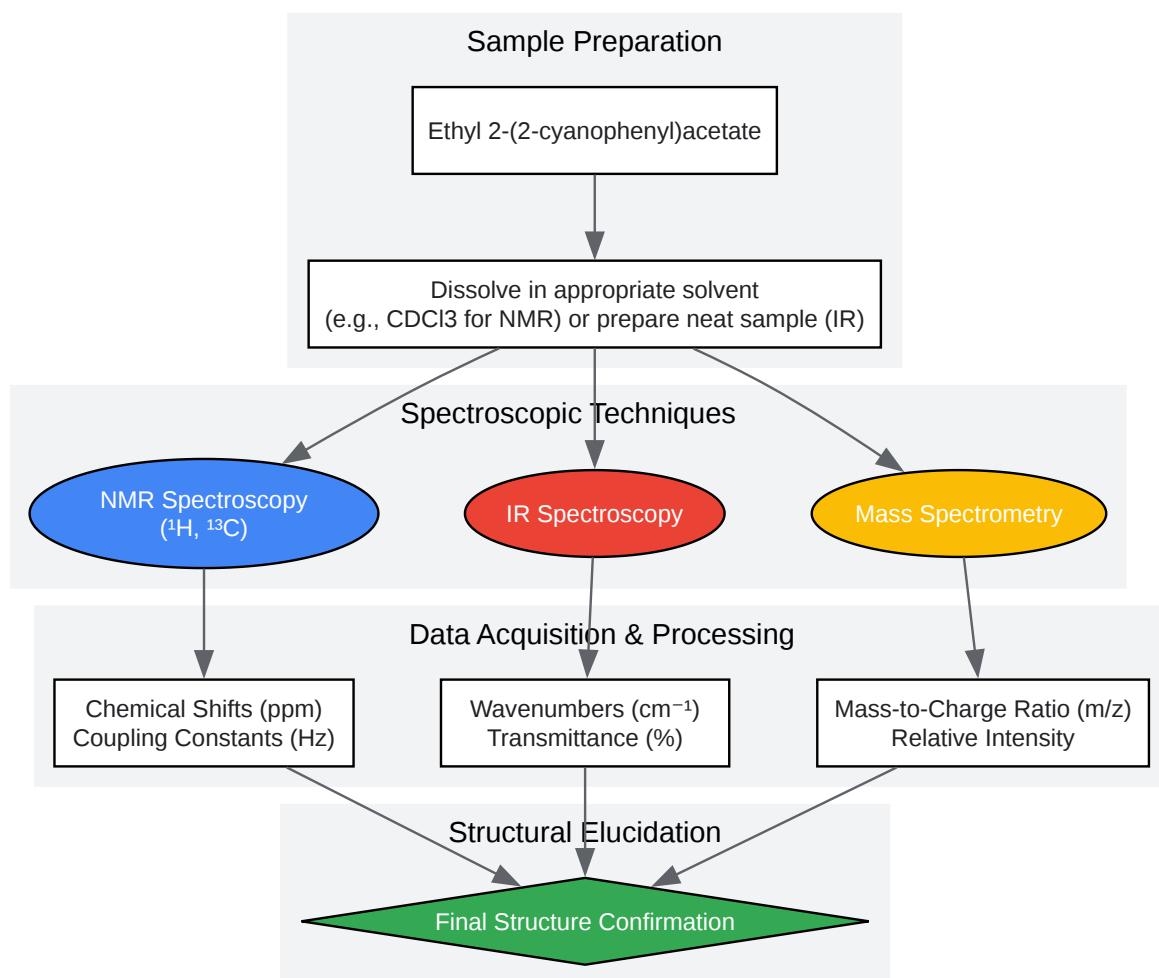
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it before it enters the mass spectrometer.
- Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragment ions.

- Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

## Visualization

General Workflow for Spectroscopic Analysis



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)